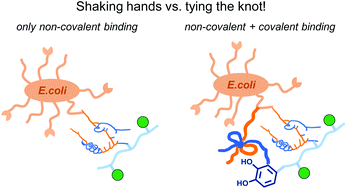Catechol-functionalized sequence-defined glycomacromolecules as covalent inhibitors of bacterial adhesion†
Polymer Chemistry Pub Date: 2020-08-26 DOI: 10.1039/D0PY00975J
Abstract
Herein, we present the synthesis of catechol functionalized sequence-defined glycomacromolecules that can covalently block the binding site of lectins and bacterial adhesins. These structures produced on a solid phase support combine two important features: the multivalent presentation of carbohydrates for specificity, and catechols as anchors to go from highly reversible interactions to covalent attachment and more efficient inhibition. In our study we demonstrate this on the lectin Concanavalin A (ConA) by showing an increase in clustering for catechol ligands and on the effective inhibition of bacterial adhesion of E. coli on mannan surfaces by our catechol functionalized glycomacromolecules. Furthermore, covalent attachment is studied via MALDI-TOF measurements and SDS-PAGE analysis. Importantly, by replacing binding sugars with non-binding sugars, no inhibitory effects or covalent attachment were observed.


Recommended Literature
- [1] Back cover
- [2] Improved in situ isotope analysis of low-Pb materials using LA-MC-ICP-MS with parallel ion counter and Faraday detection
- [3] Colloidal nickel/gallium nanoalloys obtained from organometallic precursors in conventional organic solvents and in ionic liquids: noble-metal-free alkyne semihydrogenation catalysts†
- [4] Enhanced EDC removal from water through electron beam-mediated adsorber particle integration in microfiltration membranes†
- [5] Structural, optical and magnetic properties of pure and 3d metal dopant-incorporated SnO2 nanoparticles†
- [6] Boron-doped diamondelectrode: synthesis, characterization, functionalization and analytical applications
- [7] Catalysis by cobalto-cyano complexes in non-aqueous solvents
- [8] Annual Report of the Council: March, 1965
- [9] Cucurbit[7]uril host–guest complexes of the histamineH2-receptor antagonist ranitidine†
- [10] Semiconducting properties of perchlorate-doped graphene using an electrochemical method†










